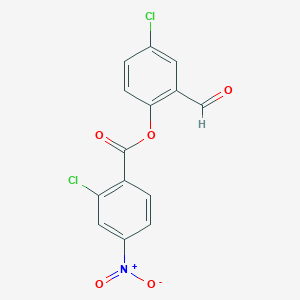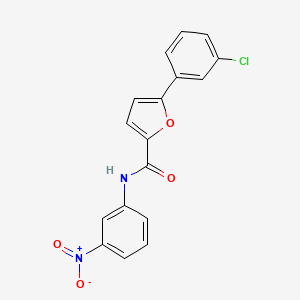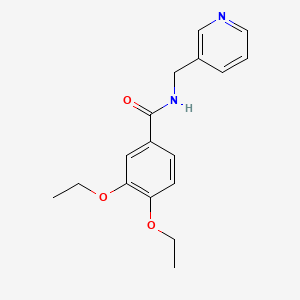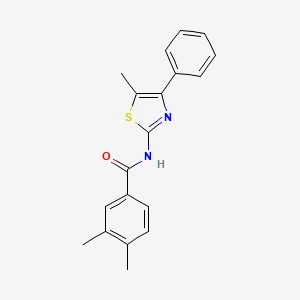
4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate is an organic compound used in scientific research for its unique properties. It is a yellow crystalline powder with a molecular formula of C14H8Cl2N2O5 and a molecular weight of 352.13 g/mol. This compound is synthesized through a multi-step process and has been found to have various applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function and memory. Additionally, this compound has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate have been extensively studied. This compound has been found to have potent acetylcholinesterase inhibitory activity, which has been linked to its neuroprotective effects. Additionally, this compound has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate in lab experiments include its potent acetylcholinesterase inhibitory activity and antioxidant properties. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate. One area of research could focus on the development of more potent and selective acetylcholinesterase inhibitors based on this compound. Additionally, research could focus on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further studies could be conducted to investigate the potential toxicity of this compound and to develop safer derivatives for use in scientific research.
Synthesemethoden
The synthesis of 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate involves several steps. The first step involves the reaction of 4-chloro-2-nitrobenzaldehyde with acetic anhydride to form 4-chloro-2-acetoxymethyl-2-nitrobenzene. This intermediate product is then reacted with 2-chloro-4-nitrobenzoyl chloride in the presence of triethylamine to form the final product, 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function and memory.
Eigenschaften
IUPAC Name |
(4-chloro-2-formylphenyl) 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO5/c15-9-1-4-13(8(5-9)7-18)22-14(19)11-3-2-10(17(20)21)6-12(11)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDIUWOAAWUOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)


![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)


![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)